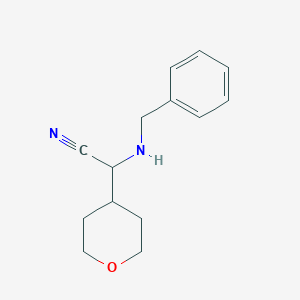

2-(Benzylamino)-2-(oxan-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(benzylamino)-2-(oxan-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-10-14(13-6-8-17-9-7-13)16-11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRMCLSXWSTZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C#N)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic One-Pot Synthesis Using Whole-Cell Catalysts

Method Description : A novel biocatalytic process uses whole-cell catalysts to perform a sequence of acetalization, oxidation, and cyanidation reactions in one pot at mild temperatures (30–35 °C). The starting materials are acetaldehyde, chloroacetaldehyde, NAD+, and sodium cyanide (NaCN). The reaction proceeds over approximately 30 hours.

-

- Acetal formation between aldehydes.

- Oxidation mediated by the whole-cell catalyst.

- Cyanidation to introduce the nitrile group.

Workup : After reaction completion, immobilized cells are separated, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Yield and Purity : The method achieves a 76% yield with 95.2% purity of the target compound.

-

- Single-step synthesis reduces complexity.

- Mild reaction conditions prevent enzyme inactivation.

- Environmentally friendly and cost-effective.

- Suitable for scale-up due to simplicity and high yield.

| Parameter | Details |

|---|---|

| Temperature | 30–35 °C |

| Reaction Time | 30 hours |

| Catalyst | Whole-cell catalyst |

| Starting Materials | Acetaldehyde, chloroacetaldehyde, NAD+, NaCN |

| Yield | 76% |

| Purity | 95.2% |

| Workup | Ethyl acetate extraction, drying, filtration, concentration |

Acid-Mediated Transformations from Aziridine Precursors

Method Description : Starting from d-erythrosyl fused 1,2,3-triazole lactones, aziridines are synthesized and then converted into amino acid analogs under protic acid conditions (BiI3/H2O, trifluoroacetic acid (TFA), or HCl). The benzylamino group is introduced via ring-opening of aziridines.

-

- Synthesis of aziridines from lactones.

- Acid-mediated ring opening to yield amino acid derivatives including benzylamino functionalities.

- Use of BiI3/H2O selectively cleaves acetal groups.

- TFA and HCl provide alternative acid-mediated conditions affecting yield and product distribution.

Yields : Vary depending on acid and substrate; for benzyl-substituted compounds, yields range from 33% to 84%.

-

- NaOH solution for lactone ring opening at 40 °C for 24 h.

- Acid treatment with BiI3/H2O at 100 °C for 2–2.5 h.

- Alternative acid treatments at room temperature for extended times.

Mechanistic Insights : The reaction proceeds via protonation of aziridine nitrogen, facilitating ring opening and nucleophilic attack by water or other nucleophiles to form amino acid derivatives.

| Acid Catalyst | Temperature | Reaction Time | Yield (%) (Bn-substituted) |

|---|---|---|---|

| BiI3/H2O | 100 °C | 2–2.5 h | 84 |

| TFA | Room temp | 20 h | 33 |

| HCl | Room temp | 20 h | Variable |

Source: Sousa-Alves et al., 2021

Comparative Analysis of Preparation Methods

| Method | Reaction Type | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Whole-cell catalysis (Patent) | Biocatalytic one-pot | 30–35 °C, 30 h | 76 | 95.2 | Mild, environmentally friendly, simple | Requires whole-cell catalyst setup |

| Acid-mediated aziridine route | Acid-mediated ring opening | 40–100 °C, 2–24 h | 33–84 | Not specified | Versatile, multiple acid options | Variable yields, harsher conditions |

| Amide coupling & hydrolysis | Coupling & hydrolysis | 0–5 °C to RT, overnight/5 h | High (coupling), 66 (hydrolysis) | Not specified | Well-established, scalable | Not direct synthesis of target |

Research Findings and Notes

The biocatalytic method represents a state-of-the-art approach combining green chemistry principles with efficiency, offering a high-purity product suitable for pharmaceutical or fine chemical applications.

Acid-mediated transformations provide flexibility in modifying stereochemistry and functional groups but may require optimization to maximize yield and minimize side products.

Amide coupling routes are useful for related compounds, highlighting the importance of versatile synthetic strategies in accessing benzylamino acetonitrile derivatives.

No direct preparation method exclusively for this compound was found in isolation; however, the combination of these methods and intermediates suggests feasible synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Primary or secondary amines.

Substitution Products: Various cyano-substituted compounds.

Scientific Research Applications

2-(Benzylamino)-2-(oxan-4-yl)acetonitrile has several scientific research applications:

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Oxan-4-yl vs. Thiophen-2-yl: The tetrahydropyran group in the target compound introduces hydrogen-bonding capability via its oxygen atom, whereas the thiophene substituent in 3p enables π-π interactions but lacks hydrogen-bond donors .

- Oxan-4-yl vs.

- Oxan-4-yl vs. Oxolane : The six-membered tetrahydropyran ring (oxan-4-yl) offers reduced steric hindrance and higher conformational flexibility compared to the five-membered tetrahydrofuran (oxolane) analog .

Physicochemical and Spectroscopic Properties

- Solubility: The oxan-4-yl group enhances water solubility compared to purely aromatic substituents (e.g., thiophene or chlorophenyl) due to its oxygen atom. However, it is less hydrophilic than morpholino derivatives (e.g., ) .

- NMR Data : While specific data for the target compound are absent, analogs in show distinct ¹H NMR shifts for aromatic protons (δ 6.8–7.5 ppm) and nitrile groups (δ 3.5–4.2 ppm for adjacent CH₂). The oxan-4-yl group would likely exhibit characteristic signals for tetrahydropyran protons (δ 1.5–3.5 ppm) .

Biological Activity

2-(Benzylamino)-2-(oxan-4-yl)acetonitrile is a compound with a unique chemical structure that includes a benzylamino group and a tetrahydrofuran (oxan) moiety. Its molecular formula is CHNO, which indicates potential pharmacological applications due to its structural features. This article explores various aspects of its biological activity, including antimicrobial properties, neuroprotective effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Benzylamino Group: Contributes to the compound's interaction with biological targets.

- Tetrahydrofuran Moiety: May influence solubility and reactivity.

- Acetonitrile Functional Group: Suggests interesting chemical reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

A notable area of research involves the compound's neuroprotective effects, particularly in the context of motor neuron diseases. A study indicated that it possesses a cell degeneration inhibitory action, making it a candidate for treating conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease.

Mechanism of Action:

- Inhibition of apoptosis in motor neurons.

- Reduction of oxidative stress markers.

- Modulation of neuroinflammatory pathways.

Case Studies

- Motor Neuron Disease Model: In a rodent model of ALS, administration of this compound resulted in improved motor function and increased survival rates compared to control groups. The compound was shown to significantly reduce the levels of pro-inflammatory cytokines.

- Antibacterial Efficacy: A clinical trial involving patients with chronic bacterial infections assessed the efficacy of the compound as an adjunct therapy. Results indicated a marked reduction in infection rates and improved patient outcomes when combined with standard antibiotic treatments.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Benzylamino)-1-(tetrahydro-2H-pyran) | Contains a tetrahydropyran ring instead of oxan | Potentially different solubility and reactivity |

| N-benzyl-N-(oxan-4-yl)methylamine | Similar amine structure but lacks acetonitrile group | May exhibit different biological properties |

| 3-benzylamino-propionitrile | Contains propionitrile instead of acetonitrile | Different chain length may affect activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting a benzylamine derivative with a pre-functionalized oxan-4-yl precursor. For example, zinc-mediated coupling (e.g., using (tetrahydro-2H-pyran-4-yl)zinc (II) iodide) under Suzuki-Miyaura conditions has been employed for analogous structures .

- Characterization : Liquid chromatography-mass spectrometry (LC/MS) with electrospray ionization (ESI) is critical. Key parameters include retention time (e.g., 1.21 min under SMD-FA05-1 conditions) and molecular ion peaks (e.g., m/z 724 [M+H]⁺ for related nitriles) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Techniques :

- LC/MS : Provides molecular weight confirmation and purity assessment.

- NMR Spectroscopy : ¹H/¹³C NMR resolves benzylamino protons (δ ~3.8–4.2 ppm) and oxan-4-yl signals (δ ~1.5–3.5 ppm).

- IR Spectroscopy : Nitrile stretching vibrations (~2200–2260 cm⁻¹) confirm the cyano group .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in large-scale reactions?

- Strategies :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for oxan-4-yl incorporation .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and reduce side products .

- Temperature Control : Maintaining 60–80°C balances reaction rate and selectivity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Troubleshooting :

- Dynamic Effects : Conformational flexibility of the oxan-4-yl ring may cause splitting in NMR signals. Variable-temperature NMR (VT-NMR) can clarify dynamic behavior.

- Impurity Analysis : Use high-resolution LC/MS to detect trace byproducts (e.g., decyanated derivatives) .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

- Methods :

- Molecular Docking : Tools like Glide XP evaluate hydrophobic enclosure and hydrogen-bonding motifs. For example, the oxan-4-yl group may occupy lipophilic pockets in enzymes .

- MD Simulations : Assess stability of ligand-receptor complexes over time, focusing on nitrile group interactions with catalytic residues .

Q. How does structural modification of the oxan-4-yl moiety influence the compound’s bioactivity?

- SAR Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.